

# Crystal Structure of CCR5 in Complex with PF-232798: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | PF-232798 |           |
| Cat. No.:            | B610023   | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the crystal structure of the C-C chemokine receptor type 5 (CCR5) in complex with **PF-232798**, a second-generation oral CCR5 antagonist. The content herein is curated for professionals in the fields of biomedical research and drug development, offering detailed data, experimental protocols, and visual representations of key biological and experimental processes.

### Introduction

The C-C chemokine receptor type 5 (CCR5) is a G protein-coupled receptor (GPCR) that plays a crucial role in the immune system by regulating leukocyte trafficking.[1][2] It also functions as a primary co-receptor for the entry of macrophage-tropic (R5) strains of the human immunodeficiency virus (HIV-1).[1][3][4] Consequently, CCR5 has emerged as a significant therapeutic target for the prevention of HIV-1 infection. **PF-232798** is a potent, orally bioavailable antagonist of CCR5 that has been evaluated in clinical trials for the treatment of HIV-1.[5][6] This document details the high-resolution crystal structure of CCR5 in a bound state with **PF-232798**, providing critical insights into its mechanism of action and offering a structural basis for the development of next-generation anti-HIV therapeutics.

# **Quantitative Data**

The following tables summarize the key quantitative data derived from the crystallographic and binding studies of the CCR5-**PF-232798** complex.



**Table 1: Crystallographic Data Collection and** 

**Refinement Statistics** 

| Data Collection               | CCR5-PF-232798 Complex  |
|-------------------------------|-------------------------|
| Resolution (Å)                | 2.9                     |
| Space group                   | P212121                 |
| Unit-cell parameters (Å)      | a=63.5, b=66.1, c=134.4 |
| α, β, γ (°)                   | 90, 90, 90              |
| Molecules per asymmetric unit | 1                       |
| Rwork / Rfree (%)             | 24.4 / 28.3             |
| Data from Zhu et al., 2019[5] |                         |

**Table 2: Comparative Binding Affinities of CCR5** 

**Antagonists** 

| Compound                      | Binding Affinity (Ki or IC50 in nM) |  |
|-------------------------------|-------------------------------------|--|
| PF-232798                     | 0.5                                 |  |
| Maraviroc                     | 3.0                                 |  |
| Data from Zhu et al., 2019[5] |                                     |  |

# **Experimental Protocols**

The methodologies employed in the determination of the CCR5-**PF-232798** crystal structure are detailed below.

## **Protein Expression and Purification**

Human CCR5 was expressed in Spodoptera frugiperda (Sf9) insect cells using a baculovirus expression system. The construct was engineered to include an N-terminal FLAG tag for purification and a C-terminal fusion to T4 lysozyme to facilitate crystallization. Cells were harvested 48 hours post-infection and the membrane fraction was isolated. CCR5 was



solubilized from the membranes using a detergent mixture and purified by affinity chromatography using an anti-FLAG antibody resin. The purified receptor was then further purified by size-exclusion chromatography to ensure homogeneity.

## Crystallization

The purified CCR5-**PF-232798** complex was crystallized using the lipidic cubic phase (LCP) method. The protein-ligand complex was mixed with a lipid mixture (monoolein) to form the LCP. Crystallization screening was performed using a robotic system to dispense the LCP into 96-well plates containing various precipitant solutions. Plate-like crystals of the CCR5-**PF-232798** complex grew to a final size of approximately 50 x 50 x 5 μm over a period of two weeks at 20°C.

### **Data Collection and Structure Determination**

X-ray diffraction data were collected from cryo-cooled crystals at a synchrotron light source. The data were processed and scaled using standard crystallographic software. The structure was solved by molecular replacement using the previously determined structure of CCR5 in complex with maraviroc (PDB ID: 4MBS) as a search model. The model was then manually rebuilt and refined against the diffraction data to yield the final structure.

### **Visualizations**

The following diagrams illustrate key pathways and workflows related to the CCR5-**PF-232798** structure and its biological context.





Click to download full resolution via product page

Caption: Canonical CCR5 signaling pathway and points of intervention.



Click to download full resolution via product page

Caption: Experimental workflow for determining the CCR5-PF-232798 crystal structure.





Click to download full resolution via product page

Caption: Logical relationship of antagonist binding sites within CCR5.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. CCR5 Pathway in Macrophages | Thermo Fisher Scientific US [thermofisher.com]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. Chemokine receptor CCR5: insights into structure, function, and regulation PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular binding mode of PF-232798, a clinical anti-HIV candidate, at chemokine receptor CCR5 PMC [pmc.ncbi.nlm.nih.gov]
- 6. An imidazopiperidine series of CCR5 antagonists for the treatment of HIV: the discovery of N-{(1S)-1-(3-fluorophenyl)-3-[(3-endo)-3-(5-isobutyryl-2-methyl-4,5,6,7-tetrahydro-1H-







imidazo[4,5-c]pyridin-1-yl)-8-azabicyclo[3.2.1]oct-8-yl]propyl}acetamide (PF-232798) - PubMed [pubmed.ncbi.nlm.nih.gov]

 To cite this document: BenchChem. [Crystal Structure of CCR5 in Complex with PF-232798: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610023#crystal-structure-of-ccr5-in-complex-with-pf-232798]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com